Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
Overview
Description
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C5H5BrN2O2S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a bromine atom at the 5th position of the thiadiazole ring and an ethyl ester group at the 2nd position.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antitumor activity against certain cell lines , suggesting potential targets within these cells.
Biochemical Pathways
The biochemical pathways affected by Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate are currently unknown
Result of Action
Similar compounds have demonstrated antitumor activity , suggesting potential cytotoxic effects.
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
5-bromo-1,3,4-thiadiazole-2-carboxylic acid+ethanolthionyl chlorideethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding thiadiazole derivative.
Oxidation: Oxidative reactions can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Major Products
Nucleophilic Substitution: Formation of substituted thiadiazole derivatives.
Reduction: Formation of reduced thiadiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate: Similar structure but different substitution pattern on the thiadiazole ring.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiazole ring and oxadiazole moiety, exhibiting different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and ethyl ester groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZLTNORBKZJKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680977 | |
Record name | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030613-07-0 | |
Record name | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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